molecular formula C11H12N4O B6358308 1-Benzyl-1H-pyrazole-4-carboxylic acid hydrazide, 95% CAS No. 1253905-54-2

1-Benzyl-1H-pyrazole-4-carboxylic acid hydrazide, 95%

Cat. No. B6358308
CAS RN: 1253905-54-2
M. Wt: 216.24 g/mol
InChI Key: KTYLPWWRJJPZJK-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C11H10N2O2 . It has a molecular weight of 202.21 . This compound belongs to the class of organic compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A variety of methods have been developed, including the use of silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, and copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring bound to a phenyl group . The InChI key for this compound is KGDOHXYALMXHLF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions, condensation reactions with ketones and aldehydes, and acceptorless dehydrogenative coupling reactions with 1,3-diols . The specific reactions that 1-Benzyl-1H-pyrazole-4-carboxylic acid can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

1-Benzyl-1H-pyrazole-4-carboxylic acid is a solid substance . It has a density of 1.24 g/cm3 . The boiling point is 425.7°C at 760 mmHg . The flash point is 211.3°C .

Safety and Hazards

According to the available information, 1-Benzyl-1H-pyrazole-4-carboxylic acid is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . It does not need to be labelled in accordance with EC directives or respective national laws . This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

properties

IUPAC Name

1-benzylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-14-11(16)10-6-13-15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7,12H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYLPWWRJJPZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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